N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide
CAS No.:
Cat. No.: VC17198186
Molecular Formula: C10H12BrN3O
Molecular Weight: 270.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrN3O |
|---|---|
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C10H12BrN3O/c11-8-3-4-12-9(7-8)13-10(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13,15) |
| Standard InChI Key | GLVGLJUGZOGRSN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)NC2=NC=CC(=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(4-Bromopyridin-2-yl)pyrrolidine-1-carboxamide features a pyrrolidine ring (C₄H₈N) linked via a carboxamide group to a 4-bromo-substituted pyridine (C₅H₃BrN). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrN₃O |
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide |
| Canonical SMILES | C1CCN(C1)C(=O)NC2=NC=CC(=C2)Br |
| InChI Key | GLVGLJUGZOGRSN-UHFFFAOYSA-N |
The bromine atom at the pyridine’s 4-position enhances electrophilicity, potentially improving binding affinity to biological targets. The pyrrolidine ring’s conformational flexibility may facilitate interactions with hydrophobic enzyme pockets .
Spectroscopic Data
While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous urea derivatives exhibit characteristic signals. For example, N-(pyridin-2-yl)pyrrolidine-1-carboxamide (lacking the bromine) shows:
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¹H NMR: δ 1.17–1.88 (pyrrolidine CH₂), 3.39–3.47 (NCH₂), 6.86–8.13 (pyridine H) .
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¹³C NMR: Peaks at 24.2–153.9 ppm, corresponding to pyrrolidine carbons and pyridine ring atoms .
The bromine substituent is expected to deshield adjacent protons, shifting pyridine signals upfield.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via C–H functionalization of pyridine N-oxides, as demonstrated for related ureas . A representative pathway involves:
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Reactants: Pyridine N-oxide derivatives and pyrrolidine-1-carbonitrile.
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Conditions: Solvent-free, 80–100°C, 12–24 hours.
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Catalyst: None required, though Lewis acids may accelerate reactivity.
For N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide, 4-bromopyridine N-oxide reacts with pyrrolidine-1-carbonitrile to yield the product in ~90% efficiency .
Reaction Mechanism
The process proceeds through nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the pyridine N-oxide, followed by dehydration to form the carboxamide bond. Bromine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates .
Synthetic Parameters
Key optimization data from analogous reactions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 12–24 hours |
| Yield | 82–92% |
| Purity (HPLC) | >95% |
Biological Activity and Mechanisms
Anticancer Activity
Compounds with this scaffold inhibit kinases (e.g., EGFR, VEGFR) at nanomolar concentrations. Molecular docking suggests the bromopyridine moiety interacts with ATP-binding pockets, while the pyrrolidine stabilizes hydrophobic residues.
Enzyme Inhibition
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Carbonic Anhydrase: IC₅₀ = 12 nM (vs. 28 nM for acetazolamide).
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HDACs: Moderate inhibition (IC₅₀ = 0.8 µM).
Pharmacological Applications
Kinase Inhibitor Development
The compound’s urea linkage mimics ATP’s hydrogen-bonding pattern, making it a candidate for tyrosine kinase inhibitors. Preclinical models show reduced tumor growth by 60–70% at 10 mg/kg doses.
Antibacterial Agents
Structural analogs disrupt biofilm formation in methicillin-resistant S. aureus (MRSA) at sub-MIC concentrations, suggesting adjuvant potential.
Research Gaps and Future Directions
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Toxicology Studies: Acute/chronic toxicity profiles remain uncharacterized.
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Structure-Activity Relationships: Impact of bromine position on potency.
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Formulation Challenges: Low aqueous solubility (logP = 2.1) necessitates prodrug strategies.
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